molecular formula C9H15NO3 B12905339 3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-oxo-, ethyl ester CAS No. 60298-19-3

3-Pyrrolidinecarboxylic acid, 1,4-dimethyl-5-oxo-, ethyl ester

Cat. No.: B12905339
CAS No.: 60298-19-3
M. Wt: 185.22 g/mol
InChI Key: OUVSFSLXBLPDNG-UHFFFAOYSA-N
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Description

Ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, hydroxyl derivatives, and other functionalized compounds.

Scientific Research Applications

Ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications

Properties

CAS No.

60298-19-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 1,4-dimethyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-4-13-9(12)7-5-10(3)8(11)6(7)2/h6-7H,4-5H2,1-3H3

InChI Key

OUVSFSLXBLPDNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1C)C

Origin of Product

United States

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